molecular formula C11H9F3N2OS B14913978 (2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B14913978
M. Wt: 274.26 g/mol
InChI Key: UOEGMKVMBNUAAF-UHFFFAOYSA-N
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Description

3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities

Properties

Molecular Formula

C11H9F3N2OS

Molecular Weight

274.26 g/mol

IUPAC Name

3-methyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9F3N2OS/c1-16-9(17)6-18-10(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3

InChI Key

UOEGMKVMBNUAAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methyl-1,3-thiazolidin-4-one under specific conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the imine bond . The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

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